Pentaerythritol rosinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

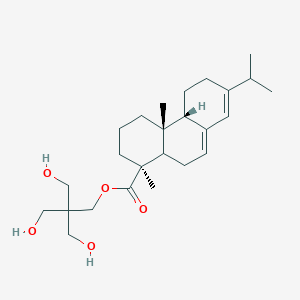

Pentaerythritol rosinate is an ester of rosin acids with the polyol pentaerythritol. It is commonly used in cosmetics and personal care products, such as eye shadow, mascara, and makeup bases, due to its ability to act as a lubricant on the skin’s surface, giving it a soft and smooth appearance . Additionally, it increases the thickness of the lipid portion of these products . This compound is produced from wood rosin, a by-product of paper pulping .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol rosinate is synthesized through the esterification of rosin acids with pentaerythritol. The esterification process involves the reaction of carboxylic acids in rosin with the hydroxyl groups of pentaerythritol. This reaction typically requires a catalyst to proceed efficiently. Common catalysts used include ZSM-5, Fe₃O₄, ZnO, calcium, TiO₂, kaolin, and Al₂O₃ . The reaction is carried out at high temperatures, often between 250°C and 290°C, to achieve optimal esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves the fractional distillation of crude tall oil to form rosin, which is then esterified with pentaerythritol . The process conditions are optimized to ensure high yield and purity of the final product. For example, using zinc nitrate as the zinc source, a reaction temperature of 250°C, and a catalyst loading of 0.2 g can result in a conversion rate of 87.9% .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol rosinate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common. The esterification reaction involves the formation of ester bonds between the carboxylic acids in rosin and the hydroxyl groups in pentaerythritol .

Common Reagents and Conditions: The esterification reaction typically requires a catalyst and high temperatures. Common catalysts include ZSM-5, Fe₃O₄, ZnO, calcium, TiO₂, kaolin, and Al₂O₃ . The reaction conditions often involve temperatures between 250°C and 290°C .

Major Products Formed: The primary product formed from the esterification of rosin acids with pentaerythritol is this compound. This compound is used in various applications, including cosmetics, adhesives, and coatings .

Scientific Research Applications

Pentaerythritol rosinate has a wide range of scientific research applications. In chemistry, it is used as a raw material for the synthesis of various compounds, including resins, adhesives, and coatings . In biology and medicine, it is used in drug delivery systems and as a plasticizer in medical devices . In industry, it is used in the manufacture of pressure-sensitive adhesives, solder flux for electronic devices, and as a coating agent in fertilizers .

Mechanism of Action

The mechanism of action of pentaerythritol rosinate involves its ability to form ester bonds with other compounds. This property allows it to act as a lubricant, increasing the thickness of the lipid portion of cosmetics and personal care products . Additionally, its ester bonds provide stability and resistance to oxidation, making it useful in various industrial applications .

Comparison with Similar Compounds

Pentaerythritol rosinate is similar to other rosin esters, such as glycerol ester and methyl ester . it is unique in its ability to form stable ester bonds with pentaerythritol, providing enhanced stability and resistance to oxidation . Other similar compounds include glycol ester, allyl ester, and acid starch-based rosin .

List of Similar Compounds:- Glycerol ester

- Methyl ester

- Glycol ester

- Allyl ester

- Acid starch-based rosin

This compound stands out due to its unique combination of stability, resistance to oxidation, and ability to act as a lubricant in various applications.

Properties

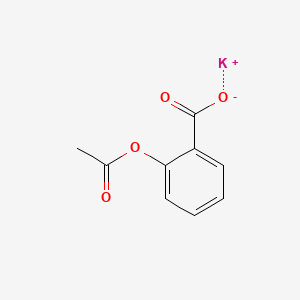

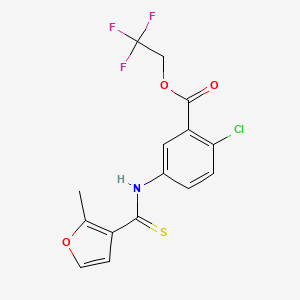

CAS No. |

8050-26-8 |

|---|---|

Molecular Formula |

C25H40O5 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21?,23-,24+/m1/s1 |

InChI Key |

DUTZBUOZKIIFTG-FXXYKOEOSA-N |

Isomeric SMILES |

CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OCC(CO)(CO)CO)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |

physical_description |

Amber pellets with a mild odor; [Eastman Chemical MSDS] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)